2-[(Z)-1-(3-Phenyl-1H-pyrazol-4-YL)methylidene][1,3]thiazolo[3,2-A][1,3]benzimidazol-3-one
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Overview
Description
2-[(Z)-1-(3-Phenyl-1H-pyrazol-4-YL)methylidene][1,3]thiazolo[3,2-A][1,3]benzimidazol-3-one is a heterocyclic compound that has garnered interest due to its potential biological activities. This compound features a unique structure combining a pyrazole ring, a thiazole ring, and a benzimidazole ring, making it a valuable scaffold in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Z)-1-(3-Phenyl-1H-pyrazol-4-YL)methylidene][1,3]thiazolo[3,2-A][1,3]benzimidazol-3-one typically involves multi-step reactions. One common method includes the condensation of 3-phenyl-1H-pyrazole-4-carbaldehyde with 2-aminobenzimidazole in the presence of a suitable catalyst. The reaction is often carried out in an organic solvent such as ethanol or methanol under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
2-[(Z)-1-(3-Phenyl-1H-pyrazol-4-YL)methylidene][1,3]thiazolo[3,2-A][1,3]benzimidazol-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated solvents like chloroform or dichloromethane, with catalysts such as palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-[(Z)-1-(3-Phenyl-1H-pyrazol-4-YL)methylidene][1,3]thiazolo[3,2-A][1,3]benzimidazol-3-one has been studied for various scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 2-[(Z)-1-(3-Phenyl-1H-pyrazol-4-YL)methylidene][1,3]thiazolo[3,2-A][1,3]benzimidazol-3-one involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s unique structure allows it to interact with multiple pathways, making it a versatile agent in biological systems .
Comparison with Similar Compounds
Similar Compounds
- 3-Phenyl-1H-pyrazole-4-carbaldehyde
- 2-Aminobenzimidazole
- Thiazole derivatives
Uniqueness
2-[(Z)-1-(3-Phenyl-1H-pyrazol-4-YL)methylidene][1,3]thiazolo[3,2-A][1,3]benzimidazol-3-one stands out due to its combined structural features of pyrazole, thiazole, and benzimidazole rings. This unique combination enhances its potential biological activities and makes it a valuable scaffold for drug development .
Properties
Molecular Formula |
C19H12N4OS |
---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
(2Z)-2-[(5-phenyl-1H-pyrazol-4-yl)methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one |
InChI |
InChI=1S/C19H12N4OS/c24-18-16(25-19-21-14-8-4-5-9-15(14)23(18)19)10-13-11-20-22-17(13)12-6-2-1-3-7-12/h1-11H,(H,20,22)/b16-10- |
InChI Key |
RTKUIZBNAUSUKC-YBEGLDIGSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=C(C=NN2)/C=C\3/C(=O)N4C5=CC=CC=C5N=C4S3 |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=NN2)C=C3C(=O)N4C5=CC=CC=C5N=C4S3 |
Origin of Product |
United States |
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